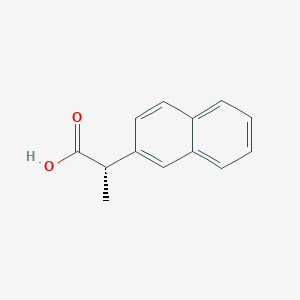
(S)-2-(Naphthalen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(naphthalen-2-yl)propanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(naphthalen-2-yl)propanoic acid typically involves the use of naphthalene derivatives and appropriate reagents to introduce the propanoic acid functionality. One common method involves the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives under acidic conditions. This reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of (2S)-2-(naphthalen-2-yl)propanoic acid may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-based carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-based carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S)-2-(naphthalen-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxylic acid group at the 2-position.
Uniqueness
(2S)-2-(naphthalen-2-yl)propanoic acid is unique due to the presence of both a naphthalene ring and a propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique features.
Propiedades
Fórmula molecular |
C13H12O2 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(2S)-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)/t9-/m0/s1 |
Clave InChI |
DKVIPUUJSKIQFZ-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)
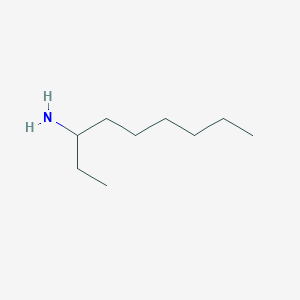
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
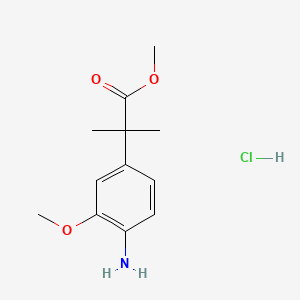

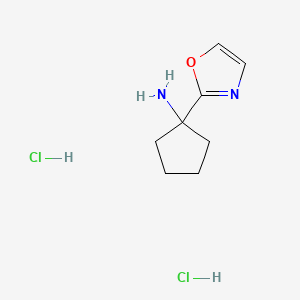
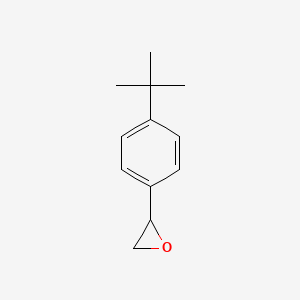
![tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
![rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate](/img/structure/B13580826.png)
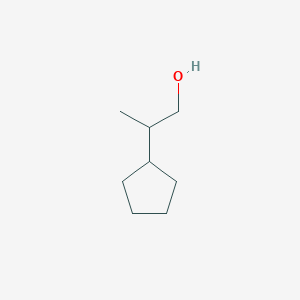
![6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B13580835.png)
